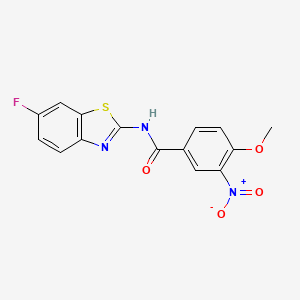

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

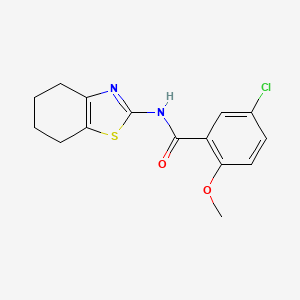

“N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in drug discovery .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-[4-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide”, has been analyzed . The molecular formula is C17H16FN3OS, with an average mass of 329.392 Da and a monoisotopic mass of 329.099823 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide”, have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm3 .

Scientific Research Applications

Neuropharmacology: Analgesic Potential

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide: has been studied for its potential as an analgesic. Research indicates that compounds with this structure can act as N-Acylethanolamine Acid Amidase (NAAA) inhibitors, which may have therapeutic applications in treating neurogenic and inflammatory pain without the addictive potential often associated with analgesics .

Multiple Sclerosis: Neuroprotective Effects

This compound has shown promise in preclinical models for the treatment of multiple sclerosis (MS). As an orally active, reversible NAAA inhibitor, it has demonstrated remarkable protective effects against MS in mice, suggesting a potential for development into a novel therapeutic agent .

Inflammation: Modulation of Immune Response

The modulation of immune response through the inhibition of NAAA could be beneficial in reducing inflammation. The compound’s ability to attenuate responses in animal models of acute inflammation, such as carrageenan-induced paw edema, points to its utility in studying inflammatory processes and developing anti-inflammatory drugs .

Pain Management: Acute and Neuropathic Pain

In animal models, the compound has been effective in reducing nociception associated with acute pain, such as that elicited by formalin injection, and neuropathic pain, like paclitaxel-induced neuropathy. This suggests its application in pain management research, particularly in understanding the mechanisms of pain and developing non-opioid analgesics .

Behavioral Studies: Sedative and Rewarding Effects

Behavioral studies have indicated that the compound does not produce sedative effects or alter exploratory motor behavior in animal models. This is significant for the development of analgesic drugs devoid of sedative or rewarding properties, which are common side effects of many pain medications .

Lipid Messenger Regulation: Fatty Acid Ethanolamides

The compound’s role as an NAAA inhibitor also implicates it in the regulation of fatty acid ethanolamides (FAEs), bioactive lipid messengers involved in various physiological and pathological processes. This opens up research avenues in the study of lipid messenger pathways and their therapeutic manipulation .

Future Directions

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O4S/c1-23-12-5-2-8(6-11(12)19(21)22)14(20)18-15-17-10-4-3-9(16)7-13(10)24-15/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNDUSMJOSFLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)

![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)

![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)

![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)